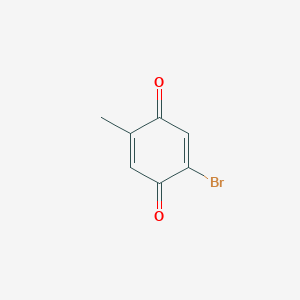

2-Bromo-5-methyl-1,4-benzoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQQGMYSDRBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369604 | |

| Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13070-25-2 | |

| Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Bromo-5-methyl-1,4-benzoquinone" CAS number 13070-25-2

An In-Depth Technical Guide to 2-Bromo-5-methyl-1,4-benzoquinone (CAS 13070-25-2) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated p-benzoquinone of significant interest in synthetic organic chemistry and drug discovery. We will delve into its synthesis, explore its chemical reactivity, and discuss its potential as a versatile building block for the development of novel therapeutic agents.

Introduction: The Significance of the 1,4-Benzoquinone Scaffold

1,4-Benzoquinones are a class of organic compounds that are ubiquitous in nature and play crucial roles in biological systems, primarily in electron transport and oxidative phosphorylation.[1] Their inherent redox activity and ability to participate in a variety of chemical transformations have made them a privileged scaffold in medicinal chemistry.[1][2] Numerous natural and synthetic 1,4-benzoquinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The introduction of substituents onto the benzoquinone ring allows for the fine-tuning of its electronic properties and biological activity, making substituted benzoquinones like this compound valuable intermediates for the synthesis of complex molecular architectures.[2][4]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the exact molecule is available, other properties are inferred from its hydroquinone precursor and related bromo-benzoquinones.

| Property | Value | Source |

| CAS Number | 13070-25-2 | - |

| Molecular Formula | C₇H₅BrO₂ | PubChem |

| Molecular Weight | 201.02 g/mol | PubChem |

| Appearance | Yellow crystalline solid (inferred) | General knowledge of benzoquinones |

| IUPAC Name | 2-Bromo-5-methylcyclohexa-2,5-diene-1,4-dione | PubChem |

| Synonyms | 2-Bromo-5-methyl-p-benzoquinone | - |

Note: Experimental data for this specific compound is limited in publicly available literature. Properties are often inferred from closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region for the two vinyl protons and a singlet in the aliphatic region for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the two olefinic carbons attached to bromine and the methyl group, and the two olefinic carbons attached to hydrogen, as well as the methyl carbon.[5]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the quinone carbonyl groups (typically around 1650-1680 cm⁻¹) and C=C stretching of the ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of 1,4-benzoquinones is the oxidation of the corresponding hydroquinones.[4] Therefore, this compound is readily prepared by the oxidation of 2-Bromo-5-methylhydroquinone (CAS 67289-05-8).[6]

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired scale, reaction conditions, and tolerance of other functional groups.[1][4]

General Oxidation Protocol:

This protocol is a generalized procedure based on common methods for hydroquinone oxidation.

Step 1: Dissolution of the Hydroquinone

-

Dissolve 2-Bromo-5-methylhydroquinone in a suitable organic solvent such as diethyl ether, dichloromethane, or acetone.

Step 2: Addition of the Oxidizing Agent

-

Slowly add a solution or suspension of the oxidizing agent to the stirred hydroquinone solution at room temperature or below. Common oxidizing agents include:

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting hydroquinone is completely consumed.

Step 4: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel.

Diagram: Synthesis of this compound

Caption: General synthetic route to this compound via oxidation.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electrophilic nature of the quinone ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group influences the regioselectivity of these reactions.

Nucleophilic Addition (Michael Addition)

As an α,β-unsaturated ketone, this compound readily undergoes 1,4-conjugate addition (Michael addition) with a variety of nucleophiles, including amines, thiols, and enolates.[3] The position of nucleophilic attack is directed by both steric and electronic factors.

Diagram: Michael Addition to this compound

Caption: General representation of a Michael addition reaction.

Diels-Alder Reactions

1,4-Benzoquinones are excellent dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. This compound can react with a variety of dienes to form bicyclic adducts, which can be further functionalized. The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on both the diene and the dienophile.

Nucleophilic Substitution

The bromine atom on the quinone ring is activated towards nucleophilic aromatic substitution, although this is generally less facile than Michael addition.[3] Under forcing conditions or with highly reactive nucleophiles, the bromine atom can be displaced.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.

Anticancer Drug Development

Many naturally occurring and synthetic quinones exhibit potent anticancer activity.[1][2] For instance, thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) has been extensively studied for its chemopreventive and anticancer effects.[7] The structural similarity of this compound to thymoquinone suggests its potential as a precursor for novel anticancer agents. The bromo substituent provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Antimicrobial Agents

Quinones are known to possess antimicrobial properties.[3] The electrophilic nature of the quinone ring can lead to the alkylation of biological nucleophiles in microorganisms, disrupting cellular processes. Derivatives of this compound could be synthesized and screened for their activity against a panel of bacterial and fungal pathogens.

Versatile Synthetic Intermediate

Beyond its direct biological applications, this compound serves as a versatile building block in organic synthesis.[4] Its ability to undergo Michael additions and Diels-Alder reactions makes it a key component in the total synthesis of complex natural products.

Diagram: Workflow for Drug Discovery Application

Caption: A potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and diverse reactivity make it an attractive starting material for the construction of complex molecules with a wide range of potential biological activities. Further investigation into the properties and applications of this compound and its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

-

Recent advances in 1,4-benzoquinone chemistry - SciELO. (2011-01-06). Retrieved from [Link]

-

Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones - Academic Journals. Retrieved from [Link]

-

2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem. Retrieved from [Link]

-

SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER” - Jetir.Org. Retrieved from [Link]

-

(PDF) Recent advances in 1,4-benzoquinone chemistry - ResearchGate. Retrieved from [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. Retrieved from [Link]

-

2-Bromo-5-methylhydroquinone | C7H7BrO2 | CID 334077 - PubChem. Retrieved from [Link]

-

1,4-Benzoquinone, BQ - Organic Chemistry Portal. Retrieved from [Link]

-

Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - NIH. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. scielo.br [scielo.br]

- 5. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-methylhydroquinone | C7H7BrO2 | CID 334077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-Bromo-5-methyl-1,4-benzoquinone: A Technical Guide

Introduction

2-Bromo-5-methyl-1,4-benzoquinone is a halogenated p-benzoquinone derivative of significant interest in synthetic organic chemistry. Its reactive dienone system, coupled with the electronic and steric influences of the bromo and methyl substituents, makes it a versatile building block for the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the structural verification of its downstream products. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the spectroscopic signatures we anticipate. The quinone ring is an electron-deficient system, with the two carbonyl groups acting as strong electron-withdrawing groups. The bromine atom further withdraws electron density via induction, while the methyl group is a weak electron-donating group. This substitution pattern breaks the symmetry of the p-benzoquinone core, leading to a unique set of signals in its various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the olefinic region and one signal in the aliphatic region, corresponding to the two vinylic protons and the methyl protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.2 | Quartet (q) or Doublet of Quartets (dq) | 1H | H-6 | This proton is adjacent to the bromine-bearing carbon, which deshields it. It will be split by the adjacent methyl group. |

| ~6.6 - 6.8 | Quartet (q) or Doublet of Quartets (dq) | 1H | H-3 | This proton is adjacent to the methyl-bearing carbon. It will be split by the adjacent vinylic proton and the methyl group. |

| ~2.1 - 2.3 | Doublet (d) | 3H | -CH₃ | The methyl protons are attached to a sp² carbon and will show a characteristic chemical shift in this region. They will be split by the adjacent vinylic proton. |

Rationale for Predictions: The chemical shifts of vinylic protons in benzoquinones are typically found between 6.5 and 7.5 ppm. The electron-withdrawing bromine atom will cause a downfield shift for the adjacent proton (H-6). The electron-donating methyl group will cause a slight upfield shift for the adjacent proton (H-3). The coupling constants between the vinylic protons are expected to be small (J ≈ 2-3 Hz), and the coupling to the methyl group will also be in a similar range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to seven distinct singlets.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | C=O (C4) | Carbonyl carbons in quinones are highly deshielded. This carbonyl is adjacent to a carbon bearing a methyl group. |

| ~180 - 185 | C=O (C1) | This carbonyl is adjacent to the bromine-substituted carbon. |

| ~145 - 150 | C-Br (C2) | The carbon attached to bromine will be significantly deshielded. |

| ~140 - 145 | =C-CH₃ (C5) | The carbon attached to the methyl group. |

| ~135 - 140 | =CH (C6) | Vinylic carbon adjacent to the carbonyl and the bromine-substituted carbon. |

| ~130 - 135 | =CH (C3) | Vinylic carbon adjacent to the carbonyl and the methyl-substituted carbon. |

| ~15 - 20 | -CH₃ | The methyl carbon. |

Rationale for Predictions: Carbonyl carbons in benzoquinones resonate at very low field (180-190 ppm). The carbons directly attached to the electron-withdrawing bromine and the carbonyl groups will also be significantly downfield. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl groups and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1660 - 1680 | Strong | C=O stretching | The conjugated carbonyl groups in p-benzoquinones typically show strong absorptions in this region. The two non-equivalent carbonyls may lead to a broadened or split peak. |

| ~1600 - 1620 | Medium | C=C stretching | Stretching vibrations of the carbon-carbon double bonds within the quinone ring. |

| ~3000 - 3100 | Weak | =C-H stretching | Stretching vibrations of the vinylic C-H bonds. |

| ~2850 - 2950 | Weak | C-H stretching | Stretching vibrations of the C-H bonds in the methyl group. |

| ~550 - 650 | Medium | C-Br stretching | The carbon-bromine bond stretching vibration is expected in the fingerprint region. |

Rationale for Predictions: The most prominent feature in the IR spectrum will be the intense carbonyl stretch. The exact position is sensitive to the electronic effects of the substituents. The C=C double bond stretches will appear at a lower frequency. The C-H stretches are typically weaker and appear at their characteristic positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₅BrO₂) is approximately 200.0 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a ratio of approximately 1:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of key functional groups.

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 200/202 | [C₇H₅BrO₂]⁺˙ (M⁺˙) | Molecular ion peak, showing the isotopic pattern of bromine. |

| 172/174 | [C₆H₅BrO]⁺˙ | Loss of a neutral carbon monoxide (CO) molecule. |

| 121 | [C₇H₅O₂]⁺ | Loss of a bromine radical (Br˙). |

| 93 | [C₆H₅O]⁺ | Subsequent loss of CO from the [M-Br]⁺ ion, or loss of Br˙ from the [M-CO]⁺˙ ion. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the specific probe and solvent.

-

For ¹H NMR, acquire a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, acquire a proton-decoupled experiment. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: For a relatively small and somewhat volatile molecule like this compound, Electron Ionization (EI) is a suitable technique for GC-MS, as it provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra and the rationale behind them, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The provided experimental protocols offer a foundation for obtaining high-quality data for this and other related small molecules.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct citations for experimental data of this compound are not provided. The information herein is synthesized from established knowledge in the field of organic spectroscopy.

Solubility Profile of 2-Bromo-5-methyl-1,4-benzoquinone in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methyl-1,4-benzoquinone is a substituted p-benzoquinone, a class of compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available experimental data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and physicochemical properties. This theoretical assessment is complemented by established solubility data for structurally related analogs and, most critically, a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in any organic solvent of interest.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For a compound like this compound (CAS No. 13070-25-2), this data dictates solvent selection for organic synthesis, informs the design of purification strategies such as crystallization, and is a primary determinant of bioavailability in preclinical studies.

A comprehensive literature search reveals a conspicuous lack of specific, quantitative solubility data for this compound. This guide is designed to bridge that gap by empowering the researcher. We will first build a predictive model based on first principles and comparative data, and then provide a rigorous, step-by-step methodology to generate this crucial data in your own laboratory settings.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This means that solutes tend to dissolve in solvents of similar polarity. The polarity of this compound can be inferred from its structure and compared to related molecules.

Molecular Structure Analysis

The molecule consists of a 1,4-benzoquinone ring substituted with both a bromine atom and a methyl group.

-

1,4-Benzoquinone Core: The two carbonyl groups (C=O) make the core of the molecule polar and capable of acting as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): This is a non-polar, lipophilic group that increases the hydrocarbon character of the molecule.

-

Bromine Atom (-Br): Bromine is an electronegative atom, but its primary effects on solubility are its large atomic radius, which increases van der Waals forces, and its contribution to the overall molecular weight.

Physicochemical Properties and Polarity Prediction

To quantify the expected solubility behavior, we can compare the physicochemical properties of the target compound's isomer and related analogs. The partition coefficient (logP) is a key measure of lipophilicity; a higher logP indicates lower polarity and better solubility in non-polar, organic solvents.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| 1,4-Benzoquinone | C₆H₄O₂ | 108.09[2] | 0.2[2] | 2[2] | 0[2] |

| Methyl-1,4-benzoquinone | C₇H₆O₂ | 122.12[3] | 0.7 (log Kow)[3] | 2[3] | 0[3] |

| 2-Bromo-1,4-benzoquinone | C₆H₃BrO₂ | 186.99[4] | 1.2[4] | 2[4] | 0[4] |

| 2-Bromo-6-methyl-1,4-benzoquinone (Isomer) | C₇H₅BrO₂ | 201.02[5] | 1.2[5] | 2[5] | 0[5] |

| 2,5-Dibromo-1,4-benzoquinone | C₆H₂Br₂O₂ | 265.89[6] | 1.8[6] | 2[6] | 0[6] |

Causality: The data in Table 1 clearly demonstrates a trend: the addition of methyl and bromo substituents progressively increases both molecular weight and the logP value. This shift towards higher lipophilicity (lower polarity) is the primary driver for predicting the solubility of this compound.

Predicted Solubility Profile

Based on the structural analysis and the logP of its isomer (1.2), we can predict the following solubility behavior for this compound:

-

High Solubility: Expected in moderately polar and non-polar aprotic solvents such as chloroform (CHCl₃) , dichloromethane (DCM) , acetone , ethyl acetate , and tetrahydrofuran (THF) . The quinone core interacts well with these polar aprotic solvents, while the overall lipophilicity prevents rejection.

-

Moderate Solubility: Expected in aromatic hydrocarbons like toluene and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . While DMSO is a universal solvent capable of dissolving a wide array of compounds, the solubility might not be as high as in chlorinated solvents.[3]

-

Low to Sparingly Soluble: Expected in polar protic solvents like ethanol and methanol . While the parent 1,4-benzoquinone has some solubility in ethanol, the increased lipophilicity of the substituted derivative will likely reduce it.

-

Insoluble/Very Poorly Soluble: Expected in highly polar solvents like water and non-polar alkanes like hexane and cyclohexane . The molecule lacks the polarity for significant interaction with water and is too polar for dissolution in pure alkanes.

Comparative Solubility Data of Related Benzoquinones

While direct data is absent for our target, examining known data for its parent compound provides a valuable baseline.

Table 2: Experimentally Determined Solubility of 1,4-Benzoquinone

| Solvent | Solubility | Source |

| Water | 11 g/L (18 °C) | [2] |

| Ethanol | ~10 mg/mL (10 g/L) | |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL (30 g/L) | |

| Dimethylformamide (DMF) | ~30 mg/mL (30 g/L) | |

| Acetone | Soluble | [2] |

| Benzene | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Petroleum Ether | Slightly Soluble | [2] |

Insight: Based on the theoretical framework, we anticipate that the solubility of this compound will be lower than these values in polar solvents (Water, Ethanol) and likely higher in less polar solvents (e.g., would likely be more soluble in Toluene or Chloroform than 1,4-Benzoquinone is).

Experimental Protocol for Accurate Solubility Determination

The most trustworthy data is that which is generated experimentally. The following protocol describes the "Shake-Flask" method, a gold-standard technique for determining equilibrium solubility. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., acetonitrile or DMSO).

-

Causality: This stock is the basis for the calibration curve, which is essential for accurate quantification. The solvent must be miscible with the analytical mobile phase.

-

-

Generation of Calibration Curve:

-

Perform a serial dilution of the stock solution to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Analyze each standard by HPLC-UV (or UV-Vis) and plot the instrument response (e.g., peak area) against concentration.

-

Perform a linear regression. The resulting equation (y = mx + c) and a correlation coefficient (R²) > 0.995 are required for quantification.

-

Trustworthiness: A high R² value validates that the instrument response is linear and reliable over the concentration range of interest.

-

-

Equilibrium Solubility Measurement:

-

Add an excess of solid this compound (enough to ensure solid remains after equilibrium, e.g., ~10 mg) to a glass vial.

-

Pipette a precise volume of the test solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Vigorous agitation ensures maximum surface area contact between the solid and solvent, facilitating the path to equilibrium.

-

Agitate for a set period (e.g., 24 hours). To ensure equilibrium has been reached, a second time point (e.g., 48 hours) should be tested in a parallel experiment. If the measured concentrations are statistically identical, equilibrium was achieved at 24 hours.

-

Trustworthiness: This time-point validation is a key control; without it, one might be measuring a kinetic solubility rather than the true thermodynamic equilibrium solubility.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for ~30 minutes for the excess solid to settle. Alternatively, centrifuge the vials at low speed.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.

-

Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute a known volume of the clear filtrate with the analytical mobile phase to bring its concentration into the range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Result = (Concentration from curve) × (Dilution Factor)

-

Express the final solubility in units of mg/mL or µg/mL.

-

Conclusion

While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior in common organic solvents can be made through a systematic analysis of its molecular structure and comparison with related analogs. The compound is predicted to be most soluble in moderately polar aprotic solvents like chloroform and acetone, with limited solubility in highly polar or non-polar media. For drug development and process chemistry, where precision is paramount, this theoretical assessment must be superseded by empirical data. The detailed shake-flask protocol provided in this guide offers a reliable, self-validating system for researchers to generate high-quality, accurate solubility data, thereby enabling scientifically sound decisions in solvent selection, formulation, and process optimization.

References

-

PubChem. (n.d.). 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1,4-benzoquinone. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dibromo-1,4-benzoquinone. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Benzoquinone. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Methyl-1,4-benzoquinone. Retrieved January 23, 2026, from [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2024). 1,4-Benzoquinone. [Link]

Sources

- 1. Buckminsterfullerene - Wikipedia [en.wikipedia.org]

- 2. Quinone | C6H4O2 | CID 4650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1,4-benzoquinone | C6H3BrO2 | CID 151181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | C7H5BrO2 | CID 222550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2-Bromo-5-methyl-1,4-benzoquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-methyl-1,4-benzoquinone is a fascinating and synthetically versatile molecule that stands at the crossroads of fundamental organic chemistry and applied materials science. As a substituted p-benzoquinone, its chemical behavior is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing bromine atom, all superimposed on an electrophilic conjugated system. This guide provides a comprehensive exploration of the core electronic properties and diverse reactivity of this compound. We will delve into its synthesis, redox characteristics, and its utility as a dienophile in Diels-Alder reactions and as an electrophile in nucleophilic substitutions. The causality behind its reactivity patterns will be explained, providing field-proven insights for its strategic application in complex molecule synthesis, particularly within the realm of medicinal chemistry and drug discovery.

Introduction: The Architectural Significance of a Substituted Quinone

The 1,4-benzoquinone framework is a privileged scaffold in chemistry and biology. These molecules are central to vital biological processes, including cellular respiration and photosynthesis, primarily due to their robust redox properties.[1] In synthetic chemistry, their utility is immense; they serve as powerful oxidizing agents and as versatile building blocks for constructing complex polycyclic systems.[2]

The subject of this guide, this compound, presents a particularly interesting case study. Its architecture is deceptively simple, yet the asymmetric substitution pattern creates a rich and nuanced reactivity profile:

-

The Quinone Core: The conjugated α,β-unsaturated ketone system renders the ring electron-deficient and highly susceptible to reduction and various nucleophilic attacks.

-

The Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl substituent increases the electron density of the quinone ring, albeit modestly. This has a predictable effect on its redox potential and can influence the regioselectivity of certain reactions.

-

The Bromine Atom (-Br): Bromine acts as an electron-withdrawing group (EWG) through induction, further enhancing the electrophilicity of the ring.[3] Crucially, it also serves as an excellent leaving group in nucleophilic substitution reactions, opening up a major pathway for functionalization.

This unique combination of opposing electronic influences makes this compound a valuable intermediate for synthetic chemists aiming to create diverse molecular libraries for applications in drug development and materials science.[4][5]

Synthesis and Characterization

The most logical and efficient synthesis of this compound begins with the corresponding hydroquinone, 2-bromo-5-methylhydroquinone. This precursor is readily available or can be synthesized from 2-methylhydroquinone. The final step is a simple oxidation to yield the target quinone.

2.1 Synthetic Pathway Workflow

The overall transformation is a two-step process starting from 2-methylhydroquinone: 1) Electrophilic bromination of the electron-rich hydroquinone ring, and 2) Oxidation of the resulting substituted hydroquinone to the corresponding benzoquinone.

Caption: Workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol: Synthesis

This protocol describes the oxidation of 2-bromo-5-methylhydroquinone, the crucial final step in the synthesis.

Objective: To synthesize this compound via oxidation of 2-bromo-5-methylhydroquinone.

Materials:

-

2-Bromo-5-methylhydroquinone[6]

-

Silver (I) oxide (Ag₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM, anhydrous)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1.0 equivalent of 2-bromo-5-methylhydroquinone in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Addition of Oxidant: Add 1.5 equivalents of silver (I) oxide and 2.0 equivalents of anhydrous sodium sulfate to the solution. The sodium sulfate acts as a water scavenger.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the hydroquinone starting material and the appearance of a new, more colored spot for the quinone product. The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate. Wash the filter cake with additional dichloromethane.

-

Purification: Combine the organic filtrates and concentrate the solution under reduced pressure. The crude product, a colored solid, can be purified by recrystallization from a solvent system such as dichloromethane/hexanes to yield the final product as yellow-orange crystals.

Self-Validation: The success of the synthesis is validated by spectroscopic analysis. The disappearance of the hydroxyl (-OH) stretch in the IR spectrum and the characteristic downfield shift of the ring protons in the ¹H NMR spectrum confirm the conversion from hydroquinone to quinone.

2.3 Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (s, 1H, C3-H), δ ~6.90 (s, 1H, C6-H), δ ~2.20 (s, 3H, -CH₃). The chemical shifts of the vinyl protons are influenced by the adjacent substituents. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~186 (C=O), δ ~182 (C=O), δ ~148 (C-CH₃), δ ~145 (C-Br), δ ~138 (C-H), δ ~135 (C-H), δ ~16 (-CH₃). The two carbonyl carbons will have slightly different chemical shifts due to the asymmetric substitution.[10] |

| IR (KBr, cm⁻¹) | ~1660-1680 (conjugated C=O stretch), ~1600 (C=C stretch). The characteristic broad O-H stretch of the hydroquinone precursor (around 3300 cm⁻¹) will be absent. |

| UV-Vis (in EtOH) | λ_max ≈ 250-260 nm (π→π* transition), λ_max ≈ 430-450 nm (n→π* transition, responsible for the yellow/orange color). |

| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight (C₇H₅BrO₂). A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and bromine-containing fragments. |

Electronic Properties: A Tale of Two Substituents

The electronic nature of this compound is a direct consequence of the push-pull effects of its substituents on the electrophilic quinone core.

3.1 Influence of Substituents on Redox Chemistry

The standard reduction potential (E°) of a quinone is a direct measure of its ability to accept an electron. This property is critically important in its biological roles and its utility as an oxidant. The substituents on the ring systematically tune this potential.[11]

-

Electron-Donating Groups (EDGs) like the -CH₃ group at C5 increase the electron density on the ring. This makes the quinone less electrophilic and harder to reduce, thereby lowering its reduction potential compared to unsubstituted 1,4-benzoquinone.

-

Electron-Withdrawing Groups (EWGs) like the -Br at C2 decrease the electron density on the ring. This makes the quinone more electrophilic and easier to reduce, thus increasing its reduction potential.[12]

In this compound, these two effects are in opposition. The strong inductive withdrawal of the bromine atom is generally considered to have a more significant impact than the hyperconjugation/inductive donation of the methyl group. Therefore, it is predicted that the overall reduction potential of this compound will be slightly higher than that of unsubstituted 1,4-benzoquinone.

3.2 Molecular Orbital Analysis

A qualitative understanding of the molecule's reactivity can be gained from considering its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO: For a quinone, the LUMO is the key orbital for reactions involving nucleophiles and for cycloadditions where the quinone acts as the dienophile. The LUMO is a π* orbital with large coefficients on the carbonyl carbons and the β-vinyl carbons. The electron-withdrawing bromine atom will lower the energy of the LUMO, making the molecule a better electron acceptor (i.e., a better electrophile and dienophile).

-

HOMO: The HOMO is a π orbital. The electron-donating methyl group will raise the energy of the HOMO.

The energy gap between the HOMO and LUMO is related to the wavelength of the longest-wavelength electronic absorption (n→π* transition) and gives an indication of the molecule's kinetic stability.

Chemical Reactivity: A Versatile Synthetic Hub

The unique electronic and structural features of this compound give rise to two primary modes of reactivity: cycloaddition and nucleophilic substitution.

4.1 Dienophile in Diels-Alder Cycloadditions

The electron-deficient double bond of the quinone ring makes it an excellent dienophile for [4+2] cycloaddition reactions. The primary challenge and opportunity in using an unsymmetrical dienophile like this compound is controlling the regioselectivity of the addition.[13]

The outcome is governed by the electronic matching between the diene and the dienophile.[14][15] For a typical reaction with an electron-rich diene (e.g., one bearing an EDG like an alkyl or alkoxy group), the regioselectivity can be predicted by considering the orbital coefficients of the interacting FMOs. Generally, the reaction proceeds to align the positions of largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile.

A simplified rule of thumb based on resonance structures suggests that the partial positive charge on the dienophile will align with the partial negative charge on the diene. The interplay of the -Br and -CH₃ groups leads to a complex situation, often resulting in a mixture of regioisomers. However, Lewis acid catalysis can dramatically enhance selectivity, often favoring one isomer exclusively by coordinating to a carbonyl oxygen and further polarizing the system.[16]

Caption: Regiochemical outcomes in the Diels-Alder reaction.

4.2 Electrophile in Nucleophilic Substitution

One of the most powerful features of this molecule is the presence of the bromine atom, which can be displaced by a variety of nucleophiles. This reaction typically proceeds through an addition-elimination mechanism .[17]

Mechanism:

-

Addition: The nucleophile attacks one of the electrophilic carbons of the quinone ring, typically C3 or C6 (Michael addition), breaking the aromaticity and forming a stabilized enolate intermediate.

-

Tautomerization: The enolate intermediate tautomerizes to a hydroquinone.

-

Elimination/Oxidation: The hydroquinone is then oxidized back to a quinone, with the concurrent elimination of the bromide ion, restoring the conjugated system. This oxidation can be effected by another molecule of the starting quinone or by an external oxidant.

This mechanism allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles onto the quinone core, making it a cornerstone reaction for generating libraries of novel compounds.[18][19]

Caption: The addition-elimination mechanism for nucleophilic substitution.

4.2.1 Detailed Experimental Protocol: Nucleophilic Substitution

Objective: To synthesize 2-(dimethylamino)-5-methyl-1,4-benzoquinone via nucleophilic substitution.[17]

Materials:

-

This compound

-

Dimethylamine (e.g., 2.0 M solution in THF)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add 2.2 equivalents of dimethylamine solution dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired aminoquinone.

Applications in Medicinal Chemistry and Drug Development

The benzoquinone moiety is a key pharmacophore found in numerous clinically important drugs, particularly in oncology (e.g., Mitomycin C, Doxorubicin).[2][5] These molecules often exert their therapeutic effects by undergoing bioreduction to generate reactive species that can alkylate DNA or produce oxidative stress.[1]

This compound is an ideal starting point for drug discovery programs for several reasons:

-

Vector for Diversity: The reactive C-Br bond allows for the rapid synthesis of a wide array of derivatives via nucleophilic substitution. By reacting it with various amines, thiols, and alcohols, chemists can generate a library of compounds with diverse physicochemical properties.

-

Scaffold for Complex Synthesis: It can be used as a dienophile in the early stages of a total synthesis campaign to quickly build molecular complexity, leading to novel polycyclic structures that may have unique biological activities.

-

Tuning Redox Properties: The substitution pattern allows for the fine-tuning of the molecule's redox potential, which is often crucial for its mechanism of action and for minimizing off-target toxicity.

While not a drug itself, this compound is a quintessential "medicinal chemistry building block"—a versatile and powerful tool for the exploration of chemical space in the search for new therapeutic agents.

Summary and Future Outlook

This compound is a molecule of significant synthetic potential. Its value lies not in its direct application, but in its capacity to be transformed. The competing electronic effects of the methyl and bromo substituents create a finely balanced system that offers multiple avenues for reactivity. Understanding the principles that govern its behavior in cycloadditions and nucleophilic substitutions allows researchers to strategically employ it in the synthesis of novel compounds. As the demand for new, diverse small molecules continues to grow in the fields of drug discovery and materials science, the utility of such well-defined, reactive, and versatile building blocks will only increase. Future research will likely focus on leveraging this platform to create targeted covalent inhibitors, novel redox-active materials, and complex natural product analogs.

References

-

Bromine - Wikipedia. Available at: [Link]

-

PubChem. 2,5-Dibromo-1,4-benzoquinone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Bromo-5-methylhydroquinone. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, L., et al. (2010). Accurate Estimation of the One-Electron Reduction Potentials of Various Substituted Quinones in DMSO and CH3CN. The Journal of Organic Chemistry. Available at: [Link]

-

Hewgill, F. R., & Mullings, L. R. (1975). Nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine. Australian Journal of Chemistry, 28(11), 2561. Available at: [Link]

-

Asche, C. (2010). Perspectives on Medicinal Properties of Benzoquinone Compounds. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Rastetter, W. H., Erickson, T. J., & Venuti, M. C. (1980). Selective Catalysis of Diels-Alder Reactions of 2-Methoxy-5-methyl-1,4-benzoquinone. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Fedoseyenko, D., et al. (2015). Reactions of p-Benzoquinone with S-Nucleophiles. ResearchGate. Available at: [Link]

-

El-Najjar, N., et al. (2010). Perspectives on medicinal properties of benzoquinone compounds. PubMed. Available at: [Link]

-

Yang, L., et al. (2019). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. PMC. Available at: [Link]

-

Thomson, R. J., et al. (2009). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC. Available at: [Link]

-

Ahmed, E. M. (2011). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]

-

ResearchGate. Electron affinity and redox potential of tetrafluoro-p-benzoquinone: A theoretical study. Available at: [Link]

-

Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). regioselectivity in the Diels-Alder reaction. YouTube. Available at: [Link]

-

Rosenau, T., et al. (2020). Reaction of 2,5-dihydroxy-[3][11]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Chemical Communications. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Ferreira, V. F., et al. (2021). Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry. PubMed. Available at: [Link]

-

Santos, C. I., et al. (2022). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. RUN - UNL Repository. Available at: [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: [Link]

-

Mester, C., et al. (2020). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries. PubMed. Available at: [Link]

-

Wikipedia. Buckminsterfullerene. Available at: [Link]

-

Besson, T., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available at: [Link]

-

Organic Chemistry Tutor. (2023). Regioselectivity of the Diels-Alder Reaction. YouTube. Available at: [Link]

Sources

- 1. Perspectives on medicinal properties of benzoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-methylhydroquinone | C7H7BrO2 | CID 334077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,4-Benzoquinone(106-51-4) 13C NMR [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. Sci-Hub. Nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine / Australian Journal of Chemistry, 1975 [sci-hub.se]

- 18. researchgate.net [researchgate.net]

- 19. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Health and Safety Profile of 2-Bromo-5-methyl-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive GHS classification is currently available for 2-Bromo-5-methyl-1,4-benzoquinone. This guide has been developed by extrapolating data from structurally related compounds, including the parent molecule 1,4-benzoquinone and the related compound 2-bromo-5-methylhydroquinone. The information herein should be treated as a precautionary guide and not as a definitive safety profile. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. As with many quinone-based structures, it is prudent to handle this compound with a high degree of caution due to the inherent reactivity and potential biological activity of the quinone moiety. This guide provides a detailed overview of the anticipated health and safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, drawing upon data from analogous compounds to ensure the highest possible degree of safety in a research and development setting.

Section 1: Anticipated GHS Classification and Hazards

Based on the hazard profiles of 1,4-benzoquinone and other substituted quinones, this compound is anticipated to be a hazardous substance. The following GHS classification should be provisionally adopted until specific data becomes available.

Anticipated GHS Pictograms:

-

Skull and Crossbones (GHS06): Indicates acute toxicity.

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, and respiratory tract irritation.

-

Health Hazard (GHS08): May indicate potential for more severe chronic effects.

-

Environment (GHS09): Indicates hazards to the aquatic environment.

Signal Word: Danger

Hazard Statement Analysis

The hazard statements (H-statements) provide a standardized description of the nature of the hazards. The following are anticipated for this compound:

| Hazard Class | Anticipated Hazard Statement(s) | Basis for Extrapolation |

| Acute Toxicity | H301 + H331: Toxic if swallowed or if inhaled. [1][2][3] | 1,4-Benzoquinone is classified as acutely toxic. The presence of a bromine atom can sometimes increase toxicity. |

| Skin Corrosion/ Irritation | H315: Causes skin irritation. [1][2][4][5] | Both 1,4-benzoquinone and 2-bromo-5-methylhydroquinone are known skin irritants. |

| Serious Eye Damage/ Irritation | H319: Causes serious eye irritation. [1][2][4][5] | As with skin irritation, this is a common property of quinones and related compounds. |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction. [4] | 2-bromo-5-methylhydroquinone is a known skin sensitizer. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. [1][4][5] | Inhalation of fine particles of related compounds can irritate the respiratory tract. |

| Aquatic Toxicity | H400: Very toxic to aquatic life. [1][2] | 1,4-Benzoquinone is classified as very toxic to aquatic life. |

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are paramount.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin sensitization, consider double-gloving. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

Section 3: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or a rash develops.[3] |

| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool containers.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen bromide and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as described in Section 2. Avoid breathing dust and contact with the skin and eyes.[2]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways, as it is expected to be toxic to aquatic life.[2]

Section 4: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to protect personnel and the environment.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[3]

-

Light and Air Sensitivity: Some quinones are sensitive to light and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial.

Disposal

-

Waste Management: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. This material may be considered hazardous waste.

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Section 5: Toxicological Profile (Extrapolated)

A definitive toxicological profile for this compound is not available. The following is an extrapolation based on related compounds.

-

Acute Toxicity: Expected to be toxic via oral and inhalation routes.[1][2][3]

-

Irritation and Corrosivity: Expected to be a skin and serious eye irritant.[1][2][4][5]

-

Sensitization: There is a potential for this compound to be a skin sensitizer.[4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. However, some quinones have been investigated for genotoxic effects. Prudent practice dictates minimizing exposure.

Visualized Workflow: Emergency Response to a Spill

Sources

Methodological & Application

Leveraging 2-Bromo-5-methyl-1,4-benzoquinone in Structure-Activity Relationship (SAR) Studies for Drug Discovery

An Application Guide for Researchers

Introduction: The Quinone Scaffold as a Privileged Structure

1,4-Benzoquinones are a class of organic compounds central to both natural biological processes and medicinal chemistry. Their core structure, a six-membered unsaturated ring with two ketone groups, imparts unique redox properties and reactivity, making them key components in cellular respiration and photosynthesis. In drug discovery, this quinone core serves as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), a natural product found in Nigella sativa, is a well-known example that has been extensively researched for its anti-cancer properties.[1] The strategic placement of substituents on the quinone ring is paramount, as it modulates the compound's electronic properties, steric profile, and ultimately, its biological activity and target selectivity.[2][3]

This guide focuses on a specific, synthetically versatile starting scaffold: 2-Bromo-5-methyl-1,4-benzoquinone . We will explore why this particular arrangement of a methyl group and a bromine atom provides an exceptional platform for systematic Structure-Activity Relationship (SAR) studies, aimed at developing novel therapeutic agents.

Section 1: The Strategic Value of this compound

The power of this scaffold lies in the distinct roles of each component. Understanding these roles is the foundation for designing a logical and efficient SAR campaign. The quinone ring itself is an electrophilic system, susceptible to nucleophilic attack (a Michael addition) and capable of participating in redox cycling, which can generate reactive oxygen species (ROS), a common mechanism for the cytotoxicity of quinone-containing anticancer drugs.[4][5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | PubChem |

| Molecular Weight | 217.02 g/mol | PubChem |

| IUPAC Name | 2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione | PubChem |

| Canonical SMILES | CC1=CC(=O)C(=C(C1=O)Br)C | PubChem |

| Appearance | Yellow to orange crystalline solid | N/A |

(Note: Properties are for the parent compound. Data retrieved from PubChem database.)

The Rationale for SAR: Deconstructing the Scaffold

The specific substitution pattern of this compound offers a multi-pronged approach to SAR exploration.

-

The Methyl Group (at C5): As an electron-donating group, the methyl substituent subtly influences the redox potential of the quinone ring. Its primary role in an initial SAR study is as a steric placeholder. By varying the size of this alkyl group (e.g., replacing methyl with ethyl, propyl, or tert-butyl), researchers can probe the steric tolerance of the target's binding pocket.[7]

-

The Bromo Group (at C2): This is the key functional handle for derivatization. Bromine is an electron-withdrawing group, which increases the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide diversity of functional groups at the C2 position, which is the cornerstone of the SAR strategy described herein.

-

Unsubstituted Positions (C3 & C6): These positions are available for further modification. For instance, after optimizing the substituent at C2, a secondary SAR study could explore adding substituents at C3 or C6 to probe for additional interactions with the biological target.

The logical flow for an SAR study originating from this scaffold is therefore clear and systematic.

Caption: Logical workflow for an SAR study starting with the target scaffold.

Section 2: Application Protocols for SAR Development

This section provides actionable, step-by-step protocols for synthesizing a focused library of analogs and evaluating their biological activity.

Protocol 1: Synthesis of a Focused Analog Library via Nucleophilic Substitution

Causality: The C-Br bond at the C2 position is the most reactive site for nucleophilic substitution. This protocol leverages this reactivity to displace the bromide with various amines, thiols, or alcohols, thereby creating a library of analogs with diverse physicochemical properties to probe the target's binding site.

Materials:

-

This compound (starting material)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A selection of nucleophiles (e.g., benzylamine, morpholine, thiophenol, sodium methoxide)

-

A mild base (e.g., triethylamine (TEA) or potassium carbonate)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in the anhydrous solvent.

-

Addition of Base: Add 1.2 equivalents of the mild base (e.g., TEA) to the solution and stir for 5 minutes. The base acts as a scavenger for the HBr that will be generated.

-

Nucleophile Addition: Slowly add 1.1 equivalents of the chosen nucleophile to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion. Reactions are typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure analog.

-

Characterization: Confirm the structure of the purified analog using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General experimental workflow for analog synthesis.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect, typically reported as the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized quinone analogs dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 3: Enzyme Inhibition Assay

Causality: Many quinones exert their effects by inhibiting specific enzymes.[10][11] This protocol provides a general framework for determining a compound's inhibitory potency (IC₅₀) against a target enzyme. The specific substrate and detection method will vary depending on the enzyme. This example assumes a colorimetric or fluorometric output.

Materials:

-

Purified target enzyme

-

Specific enzyme substrate

-

Assay buffer

-

Synthesized quinone analogs dissolved in DMSO

-

96-well assay plate (black or clear, depending on the detection method)

-

Microplate reader

Procedure:

-

Assay Preparation: In each well of the 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add a small volume (1-2 µL) of the serially diluted quinone analogs to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the target enzyme to all wells except for a "no enzyme" control. Allow the enzyme and inhibitors to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode) at the appropriate wavelength. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

-

Data Analysis:

-

Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the inhibitor concentration (on a log scale) and determine the IC₅₀ value using non-linear regression.

-

Understanding Inhibition Type: To understand the mechanism of inhibition (e.g., competitive, noncompetitive), further kinetic studies are required where the substrate concentration is varied in the presence of fixed concentrations of the inhibitor.[12][13][14]

Section 3: Data Interpretation and SAR Progression

The goal is to establish a clear link between structural changes and biological activity.

Building the SAR Table